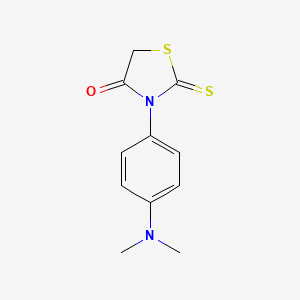

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one

Vue d'ensemble

Description

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their resistance to conventional antibiotics. The compound demonstrated a reduction in biofilm formation exceeding 50% at concentrations near its minimum inhibitory concentration (MIC) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, it exhibited an IC50 value of 0.54 μM against MCF-7 cells, indicating potent cytotoxicity . The presence of the dimethylamino group enhances its solubility and biological activity compared to other thiazolidinone derivatives .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-(4-Dimethylaminobenzylidene)-3-(4-Ethoxyphenyl)-2-thioxo-thiazolidin-4-one | Contains ethoxy group; extended aromatic system | Anticancer activity |

| 3-(Phenyl)-2-thioxo-thiazolidin-4-one | Lacks dimethylamino substitution | Antimicrobial properties |

| 3-(4-Chlorophenyl)-2-thioxo-thiazolidin-4-one | Chlorine substitution affects reactivity | Potentially more potent against certain bacteria |

The unique substitution pattern of the dimethylamino group in this compound is believed to influence its mechanism of action and therapeutic potential, making it a compound of interest for further research .

Case Studies and Research Findings

Several case studies have documented the efficacy of thiazolidinone derivatives, including this compound:

- Case Study on Anticancer Activity : A study evaluated various thiazolidinone derivatives against a panel of tumor cell lines, highlighting that compounds similar to this compound exhibited significant antiproliferative effects, particularly in leukemia and lung cancer models .

- Antibiofilm Activity : Another research focused on the antibiofilm potential of thiazolidinone derivatives against Staphylococcus aureus, demonstrating that compounds with similar structural features could effectively disrupt biofilm formation, thereby enhancing their therapeutic applicability .

Mécanisme D'action

The mechanism of action of 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound induces apoptosis by activating caspases and other apoptotic pathways.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.

3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one: A chalcone derivative with potential as a monoamine oxidase inhibitor.

Comparison: 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike 3,4-Dimethoxyphenethylamine, which is primarily studied for its neurological effects, this compound has broader applications in antimicrobial and anticancer research. Additionally, its thiazolidinone ring differentiates it from chalcone derivatives, which are known for their potential as enzyme inhibitors.

Activité Biologique

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an antimicrobial, anticancer, and antioxidant agent. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₂N₂OS₂

- Molecular Weight : Approximately 252.36 g/mol

- Structure : The compound features a thiazolidinone structure characterized by a thiazole ring, a carbonyl group, and a sulfur atom, with a dimethylamino group attached to the phenyl ring. This unique substitution enhances its solubility and biological activity compared to other similar compounds.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacteria and fungi. Studies indicate that it inhibits the growth of pathogenic microorganisms, suggesting its potential use in treating infectious diseases.

2. Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against human fibroblasts (BJ), neuroblastoma (SH-SY5Y), epithelial lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2) cell lines. The results indicated a decrease in metabolic activity at concentrations ranging from 10 to 100 µM, highlighting its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Certain derivatives of thiazolidinones are known to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxicity : It induces apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, leading to cell cycle arrest .

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for microbial survival.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound helps mitigate oxidative damage in cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-(4-Dimethylaminobenzylidene)-3-(4-Ethoxyphenyl)-2-thioxo-thiazolidin-4-one | Contains ethoxy group; extended aromatic system | Anticancer activity |

| 3-(Phenyl)-2-thioxo-thiazolidin-4-one | Lacks dimethylamino substitution | Antimicrobial properties |

| 3-(4-Chlorophenyl)-2-thioxo-thiazolidin-4-one | Chlorine substitution affects reactivity | Potentially more potent against certain bacteria |

The presence of the dimethylamino group in this compound enhances its solubility and biological activity compared to its analogs .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A recent study evaluated various thiazolidinone derivatives against multiple cancer cell lines, establishing that compounds similar to this compound showed significant growth inhibition comparable to established chemotherapeutics like Adriamycin .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of thiazolidinone derivatives against common pathogens, revealing that modifications in the chemical structure could enhance efficacy against resistant strains .

Propriétés

IUPAC Name |

3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-12(2)8-3-5-9(6-4-8)13-10(14)7-16-11(13)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWQCQRGAPYJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361714 | |

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34557-44-3 | |

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.